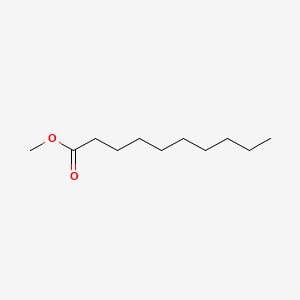

Methyl Decanoate

Descripción

This compound has been reported in Humulus lupulus, Mandragora autumnalis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHYCMZPEVDGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026842 | |

| Record name | Methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] Colorless liquid; [MSDSonline] | |

| Record name | Decanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl decanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

224 °C @ 760 mm Hg, 108.00 °C. @ 10.00 mm Hg | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride, 0.0044 mg/mL at 20 °C | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8730 @ 20 °C/4 °C | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 0.037 mm Hg @ 25 °C | |

| Record name | Methyl decanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

110-42-9 | |

| Record name | Methyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL DECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9L2W51J0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-18 °C | |

| Record name | METHYL DECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Methyl Decanoate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for methyl decanoate (C₁₁H₂₂O₂), a fatty acid methyl ester. It includes detailed data interpretation for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also outlines detailed experimental protocols for acquiring this data, intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure

This compound consists of a ten-carbon acyl chain attached to a methyl ester group.

Structure: CH₃(CH₂)₈COOCH₃ IUPAC Name: this compound[1] Molecular Formula: C₁₁H₂₂O₂[1] Molecular Weight: 186.29 g/mol [1]

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of a molecule by observing the chemical environment of its hydrogen atoms. The spectrum of this compound is characterized by distinct signals corresponding to the terminal methyl group, the methylene chain, the methylene group adjacent to the carbonyl, and the methoxy group of the ester.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.66 | Singlet | 3H | Methoxy group (-OCH₃) |

| 2.31 | Triplet | 2H | Methylene group α to carbonyl (-CH₂COO-) |

| 1.61 | Quintet | 2H | Methylene group β to carbonyl (-CH₂CH₂COO-) |

| 1.27 | Multiplet | 12H | Methylene groups in the acyl chain (-(CH₂)₆-) |

| 0.88 | Triplet | 3H | Terminal methyl group (-CH₂CH₃) |

Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from PubChem.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom gives a single peak.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.21 | Carbonyl carbon (C=O) |

| 51.35 | Methoxy carbon (-OCH₃) |

| 34.17 | Methylene carbon α to carbonyl (-CH₂COO-) |

| 31.99 | Methylene carbon (C8) |

| 29.54 | Methylene carbon (C4 or C5) |

| 29.39 | Methylene carbon (C6) |

| 29.30 | Methylene carbon (C5 or C4) |

| 25.09 | Methylene carbon β to carbonyl (-CH₂CH₂COO-) |

| 22.77 | Methylene carbon (C9) |

| 14.12 | Terminal methyl carbon (-CH₃) |

Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to the ester functional group and the long hydrocarbon chain.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 2960-2850 | Alkyl (CH₃, CH₂) | C-H Stretch | Strong |

| 1745-1735 | Ester | C=O Stretch | Strong, Sharp |

| 1465 | Methylene | C-H Bend (Scissoring) | Medium |

| 1370 | Methyl | C-H Bend (Rocking) | Weak-Medium |

| 1250-1160 | Ester | C-O Stretch (Asymmetric) | Strong |

| 1150-1000 | Ester | C-O Stretch (Symmetric) | Strong |

Note: These are characteristic ranges for fatty acid methyl esters. Specific peak positions can be found on spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Table 4: Major Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Identity | Relative Intensity |

| 186 | [M]⁺ (Molecular Ion) | Low |

| 155 | [M - OCH₃]⁺ | Low |

| 143 | [M - C₃H₇]⁺ | Medium |

| 101 | [C₅H₉O₂]⁺ | Low |

| 87 | [C₄H₇O₂]⁺ | High |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty Rearrangement) | Very High (Base Peak) |

| 43 | [C₃H₇]⁺ | Medium |

Data sourced from PubChem and NIST WebBook.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Experiment Type: Standard 1D proton NMR.

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Relaxation Delay: 5-10 seconds to ensure full relaxation of protons.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Experiment Type: Proton broadband-decoupled ¹³C NMR.

-

Pulse Program: Standard zgdc30 or similar with decoupling.

-

Spectral Width: Approximately 0-220 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C has low natural abundance and sensitivity.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in this compound.

Materials and Equipment:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal).

-

This compound sample (liquid).

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and powered on, allowing the instrument to stabilize.

-

Background Spectrum Acquisition: Clean the ATR crystal surface with isopropanol and a lint-free wipe, allowing it to dry completely. Acquire a background spectrum to measure the ambient atmosphere, which will be subtracted from the sample spectrum.

-

Sample Measurement: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a neat liquid.

-

-

Data Processing and Analysis:

-

The software will automatically perform a background subtraction.

-

Perform a baseline correction if needed.

-

Use the peak-picking function to identify the wavenumbers of the major absorption bands.

-

Compare the peak positions with known correlation tables to assign functional groups.

-

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

GC-MS system with an Electron Ionization (EI) source.

-

Capillary column suitable for FAMEs (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

-

This compound sample.

-

Solvent (e.g., hexane or ethyl acetate).

-

Autosampler vials.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in hexane. Transfer the solution to a 2 mL autosampler vial.

-

GC Method Parameters (Typical):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific instrument and column).

-

-

MS Method Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Acquisition and Analysis:

-

Inject the sample and start the acquisition.

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a reference library (e.g., NIST).

-

Visualization of Analytical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl decanoate (C₁₁H₂₂O₂), also known as methyl caprate, is the methyl ester of decanoic acid. It is a fatty acid methyl ester (FAME) that finds applications in various industries, including flavors and fragrances, biodiesel production, and as an intermediate in organic synthesis.[1] In the pharmaceutical sector, it can be utilized as an excipient in drug formulations to aid in the delivery and absorption of active pharmaceutical ingredients.[1] A thorough understanding of its physicochemical properties is paramount for its effective application, process optimization, and ensuring safety and quality in research, development, and manufacturing.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant chemical processes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2][3] |

| Molecular Weight | 186.29 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Odor | Oily, fruity, wine-like | |

| Density | 0.870 - 0.873 g/mL at 20 °C | |

| Boiling Point | 224 °C at 760 mmHg | |

| Melting Point | -18 °C to -11 °C | |

| Flash Point | 94.44 °C (202.00 °F) (Tag Closed Cup) | |

| Vapor Pressure | 0.037 - 0.093 mmHg at 25 °C | |

| Refractive Index | 1.420 - 1.427 at 20 °C |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Solubility in Water | 4.41 mg/L at 20 °C (Insoluble) | |

| Solubility in Organic Solvents | Very soluble in ethanol and ether; slightly soluble in chloroform and carbon tetrachloride. | |

| LogP (o/w) | 4.41 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Density (ASTM D4052)

The density of this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle.

-

Apparatus: Digital density meter, syringe or autosampler, temperature-controlled bath.

-

Procedure:

-

Calibrate the instrument with dry air and freshly distilled water at the test temperature (e.g., 20 °C).

-

Ensure the sample is free of air bubbles.

-

Introduce the this compound sample into the oscillating U-tube using a syringe or autosampler.

-

Allow the temperature of the sample to equilibrate to the set temperature.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is automatically calculated by the instrument based on the oscillation period and calibration data.

-

Perform multiple readings and report the average density.

-

Determination of Boiling Point (ASTM D7398)

The boiling point of this compound can be determined by gas chromatography, which simulates distillation.

-

Apparatus: Gas chromatograph with a flame ionization detector (FID), a non-polar capillary column, and temperature programming capabilities.

-

Procedure:

-

Calibrate the gas chromatograph using a mixture of n-alkanes with known boiling points to establish a retention time versus boiling point curve.

-

Inject a sample of this compound into the gas chromatograph.

-

The column oven temperature is increased at a controlled rate.

-

The this compound elutes from the column at a specific retention time.

-

The boiling point corresponding to the retention time of the this compound peak is determined from the calibration curve.

-

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound, which is the temperature at which it transitions from a solid to a liquid, can be determined using the capillary tube method.

-

Apparatus: Melting point apparatus with a heated block or liquid bath, capillary tubes, thermometer.

-

Procedure:

-

Introduce a small, finely powdered sample of solidified this compound into a capillary tube, sealed at one end.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range is reported as the melting point.

-

Determination of Flash Point (ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester.

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

Pour the this compound sample into the test cup to the specified level.

-

Place the lid on the cup and begin heating the sample at a specified, constant rate.

-

Stir the sample continuously.

-

At regular temperature intervals, apply an ignition source (a small flame) into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the substance ignite momentarily upon application of the ignition source.

-

Determination of Solubility in Water

The low solubility of this compound in water can be determined using the flask method followed by gas chromatography.

-

Apparatus: Flask with a stirrer, constant temperature bath, gas chromatograph with FID.

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Stir the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Allow the mixture to stand undisturbed for a period to allow the undissolved this compound to separate.

-

Carefully withdraw a known volume of the aqueous phase, ensuring no undissolved ester is included.

-

Extract the dissolved this compound from the aqueous sample with a suitable organic solvent (e.g., hexane).

-

Analyze the extract using a calibrated gas chromatograph to determine the concentration of this compound.

-

Determination of Vapor Pressure (Static Method)

The vapor pressure of this compound can be measured using a static apparatus.

-

Apparatus: A thermostated sample cell connected to a pressure measuring device (manometer).

-

Procedure:

-

Introduce a small amount of purified this compound into the sample cell.

-

Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

Place the sample cell in a thermostat and allow it to reach thermal equilibrium at the desired temperature.

-

The pressure of the vapor in equilibrium with the liquid is measured directly by the pressure sensor.

-

Repeat the measurement at different temperatures to obtain the vapor pressure curve.

-

Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

-

Apparatus: Abbe refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the this compound sample onto the surface of the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Visualizations of Chemical Processes

Synthesis of this compound

This compound is commonly synthesized through two primary pathways: the esterification of decanoic acid with methanol and the transesterification of triglycerides (found in oils like coconut oil) with methanol.

Caption: Synthesis pathways for this compound.

Experimental Workflow for Purity Analysis by Gas Chromatography

The purity of a this compound sample is typically assessed using gas chromatography with a flame ionization detector (GC-FID).

Caption: Workflow for GC-FID purity analysis.

Simplified Combustion Pathway of this compound

The combustion of this compound, a key process in its application as a biodiesel component, involves its reaction with an oxidant to produce heat, carbon dioxide, and water.

Caption: Simplified combustion reaction of this compound.

References

The Ubiquitous Yet Understated Presence of Methyl Decanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl decanoate, a methyl ester of the saturated fatty acid decanoic acid, is a volatile organic compound found across a diverse range of plant species. While often present in trace amounts as part of complex essential oil mixtures, its contribution to the overall aroma profile and potential biological activity warrants closer examination. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, presenting available quantitative data, detailing the experimental protocols for its analysis, and exploring its putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in phytochemistry, natural product chemistry, and drug development seeking to understand and harness the properties of this versatile molecule.

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile constituent in numerous plant species, contributing to the characteristic scent of their flowers, fruits, and leaves. Its presence is distributed across various plant families, highlighting its widespread, albeit often minor, role in plant metabolism. The following table summarizes the plant species in which this compound has been reported.

Table 1: Documented Natural Occurrence of this compound in various Plant Species

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Ananas comosus (Pineapple) | Bromeliaceae | Fruit | [1] |

| Annona montana (Mountain Soursop) | Annonaceae | Fruit | [2] |

| Annona muricata (Soursop) | Annonaceae | Fruit | [2] |

| Chrysanthemum vestitum | Asteraceae | Not Specified | [2] |

| Chrysophyllum cainito (Star Apple) | Sapotaceae | Not Specified | [3] |

| Dendrobium beckleri (Pencil Orchid) | Orchidaceae | Flower | |

| Humulus lupulus (Common Hop) | Cannabaceae | Female Flowers | |

| Magnolia grandiflora (Southern Magnolia) | Magnoliaceae | Flower | |

| Mandragora autumnalis (Mandrake) | Solanaceae | Not Specified | |

| Origanum onites (Turkish Oregano) | Lamiaceae | Aerial Parts | |

| Pistacia lentiscus (Mastic Tree) | Anacardiaceae | Gum Resin | |

| Zanthoxylum armatum (Winged Prickly Ash) | Rutaceae | Not Specified |

Quantitative Data on this compound in Plants

Quantitative analysis reveals that the concentration of this compound in plant essential oils and volatile emissions can vary significantly depending on the species, cultivar, geographical location, and the specific plant part analyzed. The following table presents the available quantitative data for this compound in selected plant species. It is important to note that for many species where this compound has been identified, precise quantitative data remains to be determined.

Table 2: Quantitative Data of this compound in Selected Plant Species

| Plant Species | Plant Part | Concentration (%) | Analytical Method | Reference(s) |

| Humulus lupulus (Common Hop) | Essential Oil from Female Flowers | 0.13 ± 0.02 | GC-MS |

Note: While this compound has been reported in the other species listed in Table 1, specific quantitative data was not available in the surveyed literature.

Experimental Protocols

The identification and quantification of this compound in plant matrices typically involve the extraction of volatile compounds or fatty acids, followed by chromatographic separation and detection. Below are detailed methodologies for the key experiments cited in the literature.

Extraction and Analysis of Essential Oils by Hydrodistillation and GC-MS

This protocol is a standard method for the analysis of volatile compounds, including this compound, in aromatic plants.

-

Objective: To extract and identify the chemical constituents of the essential oil from a plant sample.

-

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers) in a shaded, well-ventilated area to reduce moisture content. Once dried, grind the material into a coarse powder.

-

Hydrodistillation: Place a known quantity of the powdered plant material (e.g., 100 g) into a Clevenger-type apparatus. Add distilled water to immerse the plant material completely. Heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the graduated tube of the Clevenger apparatus. Continue the distillation for a set period (e.g., 3 hours).

-

Essential Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis:

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane or dichloromethane) at a specific ratio (e.g., 1:100 v/v).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chromatographic Conditions:

-

Column: Use a non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) to separate compounds with different boiling points.

-

Injector and Detector Temperatures: Set the injector and detector temperatures to appropriate values (e.g., 250°C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of, for example, 40-500 amu.

-

-

Compound Identification: Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

-

Quantification: Determine the relative percentage of each component by integrating the peak area in the total ion chromatogram. For absolute quantification, a calibration curve with a pure standard of this compound is required.

-

-

References

In Vivo Metabolism of Methyl Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl decanoate, a methyl ester of the medium-chain fatty acid decanoic acid, is utilized in various industries, including food and pharmaceuticals. Understanding its metabolic fate is crucial for assessing its physiological effects and safety profile. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its absorption, distribution, metabolic pathways, and excretion. The information is synthesized from established principles of lipid biochemistry and studies on analogous fatty acid esters. This guide also outlines relevant experimental protocols and presents key metabolic pathways and workflows through structured diagrams.

Introduction

This compound (also known as methyl caprate) is a saturated fatty acid methyl ester with the chemical formula C11H22O2. In a biological context, it is primarily metabolized through hydrolysis, followed by the entry of its constituent parts into endogenous metabolic pathways. The in vivo disposition of this compound is characterized by rapid conversion to decanoic acid and methanol, which are then available for further metabolic processing.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of this compound in vivo can be summarized by the canonical ADME framework.

Absorption

Following oral administration, this compound is expected to be readily absorbed in the gastrointestinal tract. Its lipophilic nature facilitates passive diffusion across the intestinal mucosa. A significant portion of the initial metabolism, specifically hydrolysis, is likely to commence within the intestinal lumen and enterocytes, which contain a high concentration of carboxylesterases.

Distribution

Upon absorption and initial metabolism, the resulting decanoic acid and methanol enter the portal circulation. Decanoic acid, a medium-chain fatty acid (MCFA), can be transported in the blood bound to albumin or as free fatty acid. MCFAs are known to be transported to the liver via the portal vein. Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane without the need for the carnitine shuttle, allowing for rapid entry into mitochondrial β-oxidation pathways.[1] Decanoic acid has also been shown to cross the blood-brain barrier.[1][2]

Metabolism

The metabolism of this compound is a two-stage process:

-

Hydrolysis: The primary and most rapid metabolic step is the hydrolysis of the ester bond, catalyzed by carboxylesterases (CEs). These enzymes are abundant in the liver and intestines.[3][4] This reaction yields decanoic acid and methanol. Given the high activity of these enzymes, the systemic exposure to intact this compound is anticipated to be very low and transient.

-

Metabolism of Hydrolysis Products:

-

Decanoic Acid: This MCFA is primarily metabolized in the liver through mitochondrial β-oxidation to produce acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (TCA cycle) to generate ATP. Under conditions of high fat metabolism, acetyl-CoA can also be converted to ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver.

-

Methanol: The small amount of methanol produced is oxidized to formaldehyde and then to formic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. Formic acid is then further metabolized.

-

Excretion

The ultimate metabolic products of this compound are carbon dioxide and water, which are excreted via respiration and urination. Any unmetabolized decanoic acid can be incorporated into lipids or excreted in urine, although the latter is generally a minor pathway for fatty acids.

Metabolic Pathways

The central metabolic pathway for this compound involves its initial hydrolysis followed by the β-oxidation of the resulting decanoic acid.

Quantitative Data

Specific in vivo pharmacokinetic data for this compound is limited in publicly available literature. The rapid and extensive first-pass metabolism (hydrolysis) makes it challenging to detect significant concentrations of the parent compound in systemic circulation following oral administration. The tables below present hypothetical, yet physiologically plausible, pharmacokinetic parameters for this compound and its primary metabolite, decanoic acid, in a rodent model. These are intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical Pharmacokinetic Parameters in Rats after Oral Administration

| Parameter | This compound | Decanoic Acid (Metabolite) |

|---|---|---|

| Dose | 100 mg/kg | - |

| Tmax (h) | ~0.25 | ~0.5 - 1.0 |

| Cmax (µg/mL) | Low / Below Limit of Quantification | Variable, depends on dose |

| AUC (µg·h/mL) | Very Low | Dose-dependent |

| Half-life (t½) (h) | < 0.5 | ~1 - 2 |

| Bioavailability (%) | Very Low (due to first-pass hydrolysis) | High (as a metabolite) |

Table 2: Hypothetical Tissue Distribution of Decanoic Acid in Rats (2 hours post-administration of this compound)

| Tissue | Concentration (µg/g tissue) |

|---|---|

| Liver | High |

| Plasma | Moderate |

| Heart | Moderate |

| Kidney | Moderate |

| Brain | Low |

| Adipose Tissue | Low to Moderate |

Experimental Protocols

Studying the in vivo metabolism of this compound typically involves animal models (e.g., rats or mice) and the use of analytical techniques to measure the parent compound and its metabolites in biological matrices.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, decanoic acid, after oral administration.

Animal Model: Male Sprague-Dawley rats (250-300g).

Dosing:

-

Fast animals overnight with free access to water.

-

Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

-

Administer a single dose of this compound (e.g., 100 mg/kg) via oral gavage.

Sample Collection:

-

Collect blood samples (~200 µL) from the tail vein or other appropriate site into EDTA-containing tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

Sample Analysis:

-

Perform a liquid-liquid extraction or protein precipitation on the plasma samples.

-

Analyze the extracts for this compound and decanoic acid concentrations using a validated LC-MS/MS or GC-MS method.

Tissue Distribution Study

Objective: To determine the distribution of decanoic acid in various tissues after oral administration of this compound.

Animal Model: Male Sprague-Dawley rats (250-300g).

Dosing: Administer a single oral dose of this compound as described above. The use of radiolabeled [14C]-methyl decanoate can facilitate quantification in tissues.

Sample Collection:

-

At selected time points (e.g., 2 and 8 hours post-dose), euthanize a cohort of animals.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Collect tissues of interest (e.g., liver, kidney, heart, brain, adipose tissue, intestine).

-

Weigh and homogenize the tissues.

-

Store homogenates at -80°C until analysis.

Sample Analysis:

-

Extract the tissue homogenates to isolate this compound and decanoic acid.

-

Quantify the concentrations using LC-MS/MS, GC-MS, or liquid scintillation counting if a radiolabeled compound was used.

Conclusion

The in vivo metabolism of this compound is characterized by rapid and efficient hydrolysis to decanoic acid and methanol, primarily mediated by carboxylesterases in the intestine and liver. The resulting decanoic acid is then readily available to enter mitochondrial β-oxidation for energy production. Due to this extensive first-pass metabolism, systemic exposure to the parent ester is expected to be minimal. Further research employing sensitive analytical methods is required to precisely quantify the in vivo pharmacokinetics and tissue distribution of both this compound and its metabolites. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. Oral Bioavailability of Omega-3 Fatty Acids and Carotenoids from the Microalgae Phaeodactylum tricornutum in Healthy Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of this compound to sebacic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of the methyl-branched fatty acid (BMIPP) in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Research of Methyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl decanoate (also known as methyl caprate), the methyl ester of decanoic acid, is a medium-chain fatty acid ester with a history of use in the flavor, fragrance, and chemical industries. Its characteristic oily, fruity, and wine-like aroma has made it a valuable component in various formulations.[1][2] Early research into this compound laid the foundation for its synthesis, characterization, and application. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its synthesis, physicochemical properties, early analytical methods, and initial biological assessments. All quantitative data is summarized in structured tables, and key experimental protocols from the early to mid-20th century are detailed. Visualizations of historical workflows are provided to aid in understanding these early scientific processes.

Physicochemical Properties

Early research diligently characterized the physical constants of this compound. These properties were crucial for its identification, purification, and subsequent application. The data, gathered from various early and modern sources, are presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [3] |

| Molecular Weight | 186.29 g/mol | [3] |

| Appearance | Colorless clear liquid | [2] |

| Melting Point | -11 to -14 °C | |

| Boiling Point | 224 °C at 760 mmHg; 108 °C at 10 mmHg | |

| Density | 0.87200 to 0.87500 g/mL at 20 °C | |

| Refractive Index | 1.42400 to 1.42700 at 20 °C | |

| Flash Point | 94.44 °C (202 °F) | |

| Solubility | Insoluble in water; soluble in alcohol and ether. | |

| Odor Profile | Oily, fruity, wine-like |

Early Synthesis Methods

The primary methods for synthesizing this compound in the early 20th century were direct esterification of decanoic acid and transesterification of natural oils rich in decanoic acid, such as coconut oil.

Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, was a common laboratory method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

This protocol is a representation of early 20th-century laboratory practices.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine decanoic acid (1.0 equivalent), a large excess of methanol (e.g., 10-20 equivalents, also serving as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction could be monitored by measuring the amount of water produced or by changes in the physical properties of the reaction mixture.

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Add water to dissolve the excess methanol and sulfuric acid. The this compound will form an upper organic layer.

-

Neutralization: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with a saturated solution of sodium chloride (brine) to aid in phase separation.

-

Drying and Purification: Dry the crude this compound over an anhydrous drying agent such as anhydrous sodium sulfate. Filter to remove the drying agent.

-

Isolation: Purify the final product by fractional distillation under reduced pressure to obtain pure this compound.

Transesterification of Coconut Oil

Transesterification of triglycerides from natural sources like coconut oil was another important route to this compound. Coconut oil is particularly rich in medium-chain fatty acids, including decanoic acid.

This protocol reflects early industrial processes for producing fatty acid methyl esters.

-

Oil Preparation: Heat crude coconut oil to remove any residual moisture.

-

Catalyst Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal or sodium hydroxide in an excess of dry methanol. This reaction is highly exothermic and requires careful control.

-

Reaction: Add the sodium methoxide solution to the dried coconut oil. The mixture is then heated and stirred vigorously for a period of time (e.g., 1-2 hours) at a temperature close to the boiling point of methanol (around 60-70 °C).

-

Separation: After the reaction is complete, allow the mixture to settle. Two distinct layers will form: an upper layer of methyl esters (including this compound) and a lower layer of glycerol.

-

Glycerol Removal: Separate the lower glycerol layer.

-

Washing and Neutralization: Wash the methyl ester layer with hot water to remove any remaining catalyst, soap, and glycerol. A final wash with a dilute acid may be used to neutralize any residual base.

-

Drying and Purification: Dry the washed methyl esters, typically by heating under vacuum.

-

Fractional Distillation: Separate the mixture of fatty acid methyl esters by fractional distillation under reduced pressure to isolate this compound from other esters (e.g., methyl laurate, methyl myristate).

Early Analytical Methods

Before the widespread availability of modern spectroscopic techniques, the analysis and identification of compounds like this compound relied on physical constant determination and separation techniques.

Fractional Distillation

Fractional distillation under reduced pressure was the primary method for separating mixtures of fatty acid methyl esters. The efficiency of the separation depended on the design of the distillation column and careful control of pressure and temperature. T.P. Hilditch was a notable researcher in this area, and his work provides insight into the meticulous nature of these early separations.

-

Apparatus: A well-insulated fractional distillation column (e.g., a packed column or a Vigreux column) is connected to a distillation flask, a condenser, a receiving flask, and a vacuum source.

-

Procedure: The mixture of methyl esters is placed in the distillation flask. The system is evacuated to a low pressure. The flask is heated gently to initiate boiling.

-

Fraction Collection: The vapor passes up the column, and fractions are collected based on their boiling points at the reduced pressure. The temperature at the top of the column is carefully monitored to determine the composition of the distillate. Fractions corresponding to the boiling point of this compound are collected separately.

Gas-Liquid Chromatography (GLC)

The invention of gas-liquid chromatography by A.T. James and A.J.P. Martin in 1952 revolutionized the analysis of volatile compounds, including fatty acid methyl esters. This technique allowed for the rapid separation and quantification of individual esters in a complex mixture.

-

Column Preparation: A long glass tube (e.g., 4-6 feet) is packed with a solid support material (e.g., crushed firebrick, celite) that has been coated with a non-polar stationary phase (e.g., Apiezon M grease or silicone oil).

-

Instrumentation: The packed column is installed in an oven with temperature control. A carrier gas (e.g., nitrogen or argon) is passed through the column. The sample is injected into a heated injection port. A detector, such as a gas-density balance or a katharometer, is placed at the column outlet to detect the eluting components.

-

Analysis: A small sample of the fatty acid methyl ester mixture is injected into the instrument. The components separate based on their volatility and interaction with the stationary phase. The retention time of each peak is used for identification by comparison with known standards. The area under each peak is proportional to the amount of the component.

Early Biological Studies

Organoleptic and Sensory Evaluation

The primary application of this compound in its early history was in the flavor and fragrance industry, dating back to the early 1900s. Its fruity and wine-like aroma was utilized in various food and cosmetic products. Early sensory evaluation was less formalized than modern methods but was crucial for product development.

The Flavor Profile Method, developed in the late 1940s, was one of the first systematic approaches to sensory analysis.

-

Panel Selection: A small panel of trained assessors (typically 4-6 individuals) is selected.

-

Sample Preparation: The this compound is diluted in a neutral medium (e.g., water, sugar solution, or an odorless oil) to a concentration suitable for evaluation.

-

Individual Evaluation: Each panelist independently evaluates the sample, noting the character of the aroma and taste, their intensities, and the order in which they are perceived.

-

Consensus Discussion: The panel then discusses their individual findings to arrive at a consensus description of the flavor profile, including the primary and secondary flavor notes and their intensities on a simple scale (e.g., slight, moderate, strong).

Toxicological Studies

Early toxicological data for many chemicals, including this compound, were often limited to acute toxicity testing, primarily the determination of the LD50 (lethal dose, 50%).

Table 2: Early Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg | (citing a 2000b study) |

| LDLo | Mouse | Intravenous | 48 mg/kg | (citing a 1966 study) |

LDLo (Lethal Dose Low): The lowest dose of a substance that causes death.

The LD50 test was first developed in the 1920s.

-

Animal Selection: A large number of animals (e.g., rats or mice), often up to 100, are divided into several dose groups (typically 5 groups).

-

Dose Administration: The test substance (this compound) is administered to each group at a different dose level, usually by oral gavage.

-

Observation: The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.

-

Data Analysis: The number of deaths in each dose group is recorded. The LD50 value, the dose estimated to cause death in 50% of the animals, is then calculated using statistical methods.

Antimicrobial Activity

Early research into the biological activity of fatty acids and their derivatives revealed their antimicrobial properties. While specific early studies on pure this compound are scarce, the broader class of medium-chain fatty acids, including decanoic acid, was recognized for its bactericidal effects, particularly against Gram-positive bacteria. The esterification to methyl esters was generally found to either maintain or slightly reduce this activity compared to the free fatty acid.

Conclusion

The early research on this compound, from the late 19th to the mid-20th century, established its fundamental chemical and physical properties, methods of synthesis, and initial applications. The development of techniques like fractional distillation and gas-liquid chromatography were pivotal in its purification and analysis. While early biological studies were not as detailed as modern investigations, they provided the foundational knowledge of its sensory characteristics and a basic understanding of its toxicological and antimicrobial profile. This historical perspective not only illuminates the evolution of chemical research but also provides a valuable context for contemporary studies on fatty acid esters in various scientific and industrial fields.

References

- 1. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. Gas-liquid chromatography: the separation and identification of the methyl esters of saturated and unsaturated acids from formic acid to n-octadecanoic acid. | Semantic Scholar [semanticscholar.org]

Investigating the Role of Methyl Decanoate in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl decanoate, a methyl ester of the medium-chain saturated fatty acid decanoic acid, is a compound of interest in various biological contexts. While direct research into the specific role of this compound in cell signaling is an emerging field, the activities of its parent compound, decanoic acid, have been more extensively studied. Decanoic acid has been shown to modulate several critical signaling pathways, including the mTORC1, Akt-mTOR, and c-Met pathways, which are central to cell growth, metabolism, and cancer progression. This technical guide provides an in-depth overview of the known effects of decanoic acid on these signaling cascades, presents illustrative quantitative data, and offers detailed experimental protocols for investigating the cellular effects of this compound. Given that this compound can be hydrolyzed to decanoic acid by cellular esterases, the study of decanoic acid's signaling roles provides a strong foundation for hypothesizing and investigating the potential biological activities of its methyl ester.

The Role of Decanoic Acid (as a Proxy for this compound) in Key Cell Signaling Pathways

Inhibition of the mTORC1 Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of mTORC1 signaling is implicated in numerous diseases, including cancer and epilepsy[1][2].

Recent studies have demonstrated that decanoic acid can inhibit mTORC1 activity. Notably, this inhibition appears to occur independently of the canonical upstream PI3K/Akt signaling pathway, which is a primary activator of mTORC1[1][3]. The proposed mechanism involves the modulation of a ubiquitin regulatory X domain-containing protein and the AAA ATPase p97[2]. The primary readout for mTORC1 activity in these studies was the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

Modulation of the Akt-mTOR Axis in Insulin Signaling

In the context of metabolic regulation, particularly in liver cells, medium-chain fatty acids like decanoic acid have shown effects that contrast with the detrimental impact of long-chain saturated fatty acids such as palmitate. While palmitate can induce insulin resistance and impair the insulin signaling cascade, decanoic acid has been found to preserve the expression levels of Akt and mTOR and maintain the normal insulin-induced phosphorylation of these kinases in HepG2 hepatoma cells. This suggests that decanoic acid may help maintain insulin sensitivity, a finding supported by in vivo studies using medium-chain triglyceride-based diets. The Akt-mTOR axis is a critical component of the insulin signaling pathway, promoting glucose uptake and anabolic processes.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant activation of the HGF/c-Met pathway is a hallmark of many cancers, including hepatocellular carcinoma (HCC). Decanoic acid has demonstrated anti-tumor properties by directly targeting this pathway. Studies have shown that decanoic acid inhibits the HGF-induced phosphorylation of c-Met at its tyrosine kinase domain, thereby blocking the activation of downstream signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways. This inhibition leads to reduced cell viability and the induction of apoptosis in cancer cells.

Quantitative Data Presentation

While specific quantitative data for this compound's effects on cell signaling are not extensively available, the following tables summarize the types of data obtained for decanoic acid in the literature. These serve as a template for the data that should be collected in studies on this compound.

Table 1: Illustrative Dose-Response of Decanoic Acid on HCC Cell Viability (MTT Assay) (Based on data from studies on decanoic acid in HCCLM3 and HepG2 cells)

| Concentration (µM) | Cell Line | % Viability (Mean ± SD) |

| 0 (Control) | HCCLM3 | 100 ± 5.2 |

| 20 | HCCLM3 | 85 ± 4.8 |

| 40 | HCCLM3 | 68 ± 6.1 |

| 60 | HCCLM3 | 52 ± 5.5 |

| 80 | HCCLM3 | 39 ± 4.9 |

| 0 (Control) | HepG2 | 100 ± 6.0 |

| 20 | HepG2 | 88 ± 5.3 |

| 40 | HepG2 | 72 ± 6.4 |

| 60 | HepG2 | 59 ± 5.8 |

| 80 | HepG2 | 45 ± 5.1 |

Table 2: Illustrative Effect of Decanoic Acid on Key Signaling Protein Phosphorylation (Western Blot Densitometry) (Based on findings related to mTORC1 and c-Met inhibition)

| Treatment | Target Protein | Relative Phosphorylation Level (Fold Change vs. Control) |

| Control | p-4E-BP1 | 1.00 |

| Decanoic Acid (300 µM) | p-4E-BP1 | 0.65 |

| HGF (50 ng/mL) | p-c-Met | 3.50 |

| HGF + Decanoic Acid (80 µM) | p-c-Met | 1.20 |

| Insulin | p-Akt | 2.80 |

| Insulin + Decanoic Acid | p-Akt | 3.10 |

Experimental Protocols

The following protocols are adapted from established methodologies for studying the effects of fatty acids on cultured cells.

Preparation of this compound for Cell Culture

Fatty acid esters are hydrophobic and require proper preparation for use in aqueous cell culture media.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a sterile solvent such as ethanol or DMSO.

-

Complexing with BSA: For many applications, it is beneficial to complex the fatty acid ester with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and bioavailability.

-

Prepare a BSA solution (e.g., 10% w/v) in serum-free culture medium.

-

Warm the BSA solution to 37°C.

-

Slowly add the this compound stock solution to the BSA solution while vortexing or stirring to achieve the desired final molar ratio (e.g., 3:1 to 6:1 fatty acid ester to BSA).

-

Incubate the mixture at 37°C for at least 1 hour to allow for complexing.

-

-

Sterilization and Storage: Sterile-filter the final solution through a 0.22 µm filter. Aliquot and store at -20°C for long-term use.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with medium containing various concentrations of the this compound-BSA complex. Include a vehicle control (BSA in medium) and a solvent control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-c-Met, anti-c-Met, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

The existing body of research strongly indicates that decanoic acid, the parent compound of this compound, is a bioactive molecule that can significantly modulate key cell signaling pathways such as mTORC1, insulin signaling, and c-Met. These pathways are fundamental to cellular homeostasis and are frequently dysregulated in disease.

The critical next step for the field is to determine if this compound exerts similar, distinct, or pro-drug-like effects. Future investigations should focus on:

-

Direct Comparative Studies: Performing side-by-side comparisons of the effects of this compound and decanoic acid on the signaling pathways detailed in this guide.

-

Metabolic Fate: Investigating the rate and extent of intracellular hydrolysis of this compound to decanoic acid by cellular esterases.

-

Broader Signaling Screens: Employing unbiased screening approaches, such as phosphoproteomics, to identify novel signaling pathways affected by this compound.

By addressing these questions, the scientific community can elucidate the specific role of this compound in cell signaling and evaluate its potential as a therapeutic agent or a tool for biomedical research.

References

Methodological & Application

Application Note: Synthesis of Methyl Decanoate via Fischer Esterification

Introduction

Methyl decanoate (also known as methyl caprate) is a fatty acid methyl ester (FAME) with applications in the flavor, fragrance, and pharmaceutical industries, and it serves as a component of biodiesel.[1] The Fischer esterification is a classic and efficient method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4] This application note provides a detailed protocol for the synthesis of this compound from decanoic acid and methanol, a process favored for its atom economy and the use of readily available starting materials. The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is the acid-catalyzed esterification of decanoic acid with methanol, producing this compound and water.

Overall Reaction: CH₃(CH₂)₈COOH + CH₃OH ⇌ CH₃(CH₂)₈COOCH₃ + H₂O (Decanoic Acid + Methanol ⇌ this compound + Water)

The mechanism of the Fischer esterification involves several key reversible steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, which is a good leaving group.

-

Deprotonation: The final deprotonation of the resulting species yields the ester and regenerates the acid catalyst.

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol

This protocol details the synthesis of this compound from decanoic acid and methanol using sulfuric acid as a catalyst.

Materials and Equipment:

-

Decanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for distillation (optional, for purification)

Procedure:

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, combine decanoic acid and an excess of methanol. Methanol can serve as both the reactant and the solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

2. Reflux:

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for a specified period (e.g., 1-10 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid. A typical reaction might be heated to 80-85°C for 16-18 hours.

3. Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a large excess of methanol was used, it can be removed under reduced pressure using a rotary evaporator.

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Dilute the mixture with an organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with:

-

Water, to remove excess methanol.

-

Saturated sodium bicarbonate solution, to neutralize the acidic catalyst. Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from CO₂ evolution.

-

Brine, to remove residual water.

-

4. Drying and Solvent Removal:

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

5. Purification:

-

For higher purity, the crude product can be purified by fractional vacuum distillation.

-